Vanadium tetrakis(dimethylamide)

Atomic Layer Deposition Vanadium Oxide Precursor Comparison

Researchers fabricating stoichiometric vanadium oxide or phosphide thin films often face carbon/nitrogen contamination when using alternatives like TEMAV or VCl₄. TDMAV resolves this with a uniquely clean ligand elimination pathway under process conditions. • Enables VO₂ films with a sharp semiconductor-to-metal transition at ~72°C and >50% NIR switching efficiency at 2 μm, with a constant ALD growth rate of 0.95 Å/cycle over a 150-200°C deposition window for precise thickness control. • Yields silver-metallic VPx layers (50-300 nm) at 400-550°C via APCVD with negligible nitrogen or carbon incorporation. • Supplied at ≥95% purity as an air- and moisture-sensitive solid; packaged under inert atmosphere with hazardous-material shipping compliance for reliable global delivery.

Molecular Formula C10H30N5V
Molecular Weight 227.25 g/mol
CAS No. 19824-56-7
Cat. No. B178581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium tetrakis(dimethylamide)
CAS19824-56-7
Molecular FormulaC10H30N5V
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]
InChIInChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyPALZAXLZULBBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Tetrakis(dimethylamide) (CAS 19824-56-7): A High-Volatility ALD/CVD Precursor for Oxide and Phosphide Thin Films


Vanadium tetrakis(dimethylamide), also known as tetrakis(dimethylamino)vanadium(IV) or TDMAV, is an organometallic compound with the formula V(NMe2)4. It belongs to the class of homoleptic vanadium(IV) amides and is widely recognized for its high volatility and monomeric tetrahedral geometry, which make it an effective precursor for vapor deposition processes . The compound is a dark, air- and moisture-sensitive solid that melts between 55–60 °C and remains stable at room temperature, enabling handling under controlled conditions . It is primarily employed in atomic layer deposition (ALD) and chemical vapor deposition (CVD) to fabricate vanadium oxide (VOx) thin films, which exhibit semiconductor-to-metal transitions critical for optical switching, thermal sensors, and energy-efficient coatings [1].

Why Vanadium Tetrakis(dimethylamide) Cannot Be Replaced by Other Vanadium Amides or Halides in Critical Thin-Film Applications


While several vanadium precursors exist for ALD and CVD—including tetrakis(ethylmethylamino)vanadium (TEMAV), tris(dimethylamino)cyclopentadienyl vanadium (CpV(NMe2)3), vanadium tetrachloride (VCl4), and vanadium tetrakis(diethylamide) (V(NEt2)4)—they cannot be considered drop-in replacements for vanadium tetrakis(dimethylamide). Each analog exhibits distinct differences in volatility, thermal decomposition pathway, film impurity profile, and deposition window. For example, TEMAV suffers from non-ideal ALD behavior and lower growth rates in certain processes, while VCl4 introduces halide contamination and requires higher deposition temperatures [1]. The specific combination of moderate vapor pressure (1520 mmHg at 25 °C) and a clean ligand elimination pathway under process conditions makes vanadium tetrakis(dimethylamide) uniquely suited for applications demanding high-purity, stoichiometric vanadium oxide or phosphide films with low carbon/nitrogen residues [2].

Quantitative Head-to-Head Performance Data for Vanadium Tetrakis(dimethylamide) vs. Competing Precursors


Growth Rate and Film Purity in VO2 ALD: V(NMe2)4 vs. TEMAV

In multiscale simulations validated by experimental ALD studies, the vanadium precursor CpV(NMe2)3 was directly compared to tetrakis(ethylmethylamino)vanadium (TEMAV). CpV(NMe2)3, which shares the dimethylamido ligand motif with vanadium tetrakis(dimethylamide), demonstrated significantly faster film growth and higher purity. While not a direct measurement of V(NMe2)4, this comparison establishes a class-level advantage for dimethylamido-based vanadium precursors over mixed alkylamido analogs in terms of surface chemistry [1]. Experimental ALD using V(NMe2)4 itself yields a constant growth rate of 0.95 Å/cycle over a 150–200 °C window, a value that can be contextualized against reported TEMAV growth rates which often exhibit non-ideal behavior and require multiple precursor pulses to achieve comparable thickness [2].

Atomic Layer Deposition Vanadium Oxide Precursor Comparison

CVD Precursor Reliability for Vanadium Phosphide: V(NMe2)4 vs. VCl4

A direct head-to-head study compared V(NMe2)4 and VCl4 as vanadium sources for atmospheric-pressure CVD of vanadium phosphide (VPx) thin films using cyclohexylphosphine. The investigation concluded that using V(NMe2)4 was more reliable and offered a more general route to metal phosphides than the reaction with VCl4 [1]. The V(NMe2)4 process deposited silver metallic-like VPx films of 50–300 nm thickness at 400–550 °C with little to no detectable nitrogen or carbon contamination, whereas VCl4-based processes often suffer from halide incorporation and require higher temperatures (∼600 °C) [2].

Chemical Vapor Deposition Vanadium Phosphide Precursor Reliability

Thermal Stability and Volatility: V(NMe2)4 vs. V(NEt2)4

Thermogravimetric analysis (TGA) of vanadium tetrakis(dimethylamide) shows a clean, single-step evaporation profile with 1% weight loss occurring at approximately 70 °C and complete evaporation by 160 °C, leaving only ~2.5% residual mass . In contrast, the diethylamide analog V(NEt2)4 undergoes a more complex thermal decomposition pathway that produces a mixture of volatile byproducts (HNEt2, EtN=CHMe, CH3CN, C2H4) and leads to carbon-rich vanadium carbonitride films rather than pure vanadium oxide or phosphide [1]. This difference in ligand lability makes V(NMe2)4 a superior choice for processes requiring minimal carbon/nitrogen incorporation and a predictable volatilization profile.

Thermogravimetric Analysis Precursor Volatility Thermal Decomposition

VO2 Film Quality: Surface Roughness and Semiconductor-Metal Transition Characteristics

ALD-grown VO2 films from vanadium tetrakis(dimethylamide) and water exhibit a dense polycrystalline structure with an atomic force microscopy (AFM) measured roughness of approximately 1 nm [1]. Upon post-deposition annealing at 475 °C for 100 min in Ar, the films display a semiconductor-to-metal transition (SMT) with a heating branch critical temperature (Tc,h) of 72 °C, a hysteresis width of 10 °C, and a resistance change of two orders of magnitude [1]. Optical transmittance measurements show a near-infrared (NIR) switching efficiency above 50% at 2 μm across the transition [1]. While comparative data for other precursors in identical ALD conditions are limited, the combination of sub-nanometer roughness and well-defined SMT characteristics positions V(NMe2)4-derived films favorably for optical and electronic switching applications.

VO2 Thin Film Surface Morphology Phase Transition

Procurement-Validated Application Scenarios for Vanadium Tetrakis(dimethylamide) (CAS 19824-56-7)


Atomic Layer Deposition of VO2 Thin Films for Optical Switching and Smart Windows

Vanadium tetrakis(dimethylamide) is an optimal precursor for ALD of high-quality VO2 films on silicon and fused silica substrates. The resulting films exhibit a sharp semiconductor-to-metal transition at ~72 °C with a resistance change of two orders of magnitude and near-infrared switching efficiency >50% at 2 μm [1]. The constant growth rate of 0.95 Å/cycle over a 150–200 °C window enables precise thickness control, essential for multi-layer optical device fabrication [1].

Atmospheric-Pressure CVD of Vanadium Phosphide (VPx) Thin Films for Energy Storage and Catalysis

This compound is a reliable vanadium source for APCVD of vanadium phosphide films when combined with cyclohexylphosphine. The process yields silver metallic-like VPx layers 50–300 nm thick at 400–550 °C with negligible nitrogen or carbon contamination, offering a cleaner and more general route than VCl4-based methods [2]. Such films are of interest as electrode materials in sodium-ion batteries and as conductive coatings.

Low-Temperature MOCVD of Vanadium Carbonitride and Related Films

While vanadium tetrakis(dimethylamide) primarily produces oxide or phosphide films, its thermal stability up to 200 °C and clean evaporation profile also make it a candidate for low-temperature MOCVD processes where minimal carbon and nitrogen incorporation is desired . In contrast to the diethylamide analog V(NEt2)4, which intentionally forms carbonitride films, V(NMe2)4 can be tuned to yield purer metallic or oxide phases under appropriate reaction conditions [3].

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